3,5-Dichloro-benzamidine

Description

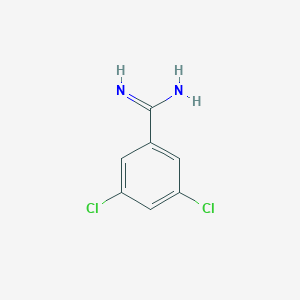

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOTULWNKIGVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372473 | |

| Record name | 3,5-DICHLORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188257-67-2 | |

| Record name | 3,5-DICHLORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Derivatization Methodologies for 3,5 Dichloro Benzamidine

Classical and Contemporary Synthetic Routes to 3,5-Dichloro-benzamidine

The synthesis of this compound can be achieved through several established chemical pathways, starting from 3,5-dichlorobenzonitrile (B1202942). These methods range from classical acid-catalyzed reactions to more modern organometallic approaches.

One of the most traditional methods for preparing amidines from nitriles is the Pinner reaction . wikipedia.orgjk-sci.com This reaction involves treating the nitrile with an anhydrous alcohol in the presence of a strong acid, typically hydrogen chloride (HCl) gas. organic-chemistry.org This forms an intermediate imino ester salt, known as a Pinner salt, which is then reacted with ammonia (B1221849) to yield the final amidine. wikipedia.orgjk-sci.com The reaction requires careful control of conditions, particularly temperature, as the Pinner salt can be thermally unstable. jk-sci.com

A more contemporary and direct route involves the use of organometallic reagents. lookchem.com In one reported synthesis, 3,5-dichlorobenzonitrile is treated with lithium hexamethyldisilazide (LiHMDS) in an anhydrous solvent like diethyl ether. lookchem.com The reaction proceeds at room temperature, and subsequent workup with hydrochloric acid followed by neutralization with a strong base yields this compound in good yield. lookchem.com This method avoids the need for gaseous HCl and can be more convenient for laboratory-scale preparations.

| Method | Starting Material | Key Reagents | Typical Conditions | Yield | Reference |

| Pinner Reaction | 3,5-Dichlorobenzonitrile | 1. Anhydrous Alcohol (e.g., Ethanol), Anhydrous HCl 2. Ammonia | Low temperature, anhydrous environment | Variable | wikipedia.org, jk-sci.com |

| LiHMDS Method | 3,5-Dichlorobenzonitrile | 1. Lithium hexamethyldisilazide (LiHMDS) 2. HCl 3. NaOH | Anhydrous diethyl ether, room temp. | 71% | lookchem.com |

Functionalization Strategies for Generating this compound Derivatives

The this compound scaffold can be elaborated into a wide array of derivatives. Functionalization primarily targets the nitrogen atoms of the amidine group or uses the entire amidine moiety to construct new ring systems.

Introducing substituents onto the nitrogen atoms of the amidine is a common strategy to create diverse molecular architectures. N-substituted amidines can be prepared by reacting a suitable amine with an activated precursor derived from the corresponding nitrile. cdnsciencepub.com

One general approach involves the condensation of amines with iminoether hydrochlorides (Pinner intermediates) or with imidic chlorides. cdnsciencepub.com Another powerful method involves the reaction of an organometallic reagent with the nitrile, followed by the addition of an amine. For instance, a Grignard reagent, such as ethyl magnesium bromide, can react with an aniline (B41778) derivative to form an intermediate that then adds to a dichlorobenzonitrile to produce an N-aryl-substituted dichlorobenzamidine. nih.gov This method has been used to synthesize N-(4-(Benzyloxy)phenyl)-2,4-dichlorobenzamidine, and the principle is directly applicable to the 3,5-dichloro isomer. nih.gov These N-substituted amidines are often not isolated but are used directly in subsequent reactions to form more complex products. nih.govuantwerpen.be

Direct substitution on the 3,5-dichlorophenyl ring of this compound is not a commonly reported functionalization strategy. The presence of the deactivating chloro substituents and the high reactivity of the amidine group make electrophilic aromatic substitution challenging. Synthetic strategies typically focus on leveraging the reactivity of the amidine functional group rather than modifying the aromatic ring.

A primary application of this compound is its use as a precursor for the synthesis of various heterocyclic compounds. The amidine's C-N-C backbone provides a ready-made segment for incorporation into rings.

Imidazoles: this compound can be condensed with α-hydroxyketones or their equivalents to form substituted imidazoles. For example, the reaction of this compound with dihydroxyacetone in the presence of ammonium (B1175870) hydroxide (B78521) leads to the formation of 2-(3,5-dichlorophenyl)-4-hydroxymethylimidazole. lookchem.com Similarly, N-substituted dichlorobenzamidines can undergo cyclization with reagents like ethyl-3-bromo-2-oxobutanoate to yield highly substituted imidazole (B134444) cores. nih.gov

Thiadiazoles: The amidine functionality is also a key component in the synthesis of thiadiazole rings. For example, this compound hydrochloride serves as a starting material for the preparation of N-heteroarylpiperazinyl ureas that contain a lookchem.comresearchgate.netgoogle.comthiadiazole ring, which are investigated as modulators of fatty acid amide hydrolase. google.com

| Heterocycle | Key Reagents for Cyclization | Product Example | Reference |

| Imidazole | Dihydroxyacetone dimer, NH4OH | 2-(3,5-dichlorophenyl)-4-hydroxymethylimidazole | lookchem.com |

| Imidazole | Ethyl-3-bromo-2-oxobutanoate, K2CO3 | Ethyl 1-aryl-2-(dichlorophenyl)-5-methyl-1H-imidazole-4-carboxylate | nih.gov |

| lookchem.comresearchgate.netgoogle.comThiadiazole | (Not specified) | 4-(3-(3,5-Dichlorophenyl)- lookchem.comresearchgate.netgoogle.comthiadiazol-5-yl)piperazine derivatives | google.com |

Catalyst Systems and Reaction Optimization in this compound Synthesis

The efficiency and selectivity of reactions involving this compound and its precursors are highly dependent on the catalyst system and reaction conditions.

For the classical Pinner reaction, a strong Brønsted acid like HCl is the essential catalyst. numberanalytics.com The reaction is typically performed in an anhydrous alcohol, which acts as both a reagent and a solvent. organic-chemistry.org Optimization focuses on maintaining anhydrous conditions to prevent hydrolysis of the nitrile or the intermediate Pinner salt to the corresponding amide, and on controlling the temperature to prevent thermal decomposition. jk-sci.com While acid catalysis is most common, base-catalyzed pathways can sometimes be complementary, especially for electron-poor nitriles. wikipedia.orgjk-sci.com

In the synthesis of derivatives, various catalytic systems are employed. The formation of N-heterocycles can be promoted by either acid or base. For instance, the cyclization to form an imidazole core from an N-substituted amidine can be achieved by refluxing in acetic acid. nih.gov The synthesis of certain thiadiazoles from amidine precursors can be achieved using molecular iodine as an oxidant under mild, transition-metal-free conditions, which represents an efficient and scalable approach. semanticscholar.org

Reaction optimization often involves screening solvents and adjusting temperature and reaction times. For example, in the synthesis of secondary amides from N-substituted amidines, solvents such as toluene, 2-methyltetrahydrofuran (B130290), and n-butyl acetate (B1210297) have been successfully used, with temperature control being critical to achieving high yields. uantwerpen.be

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles can be applied to the synthesis of this compound and its derivatives.

A key aspect of green chemistry is atom economy , which seeks to maximize the incorporation of all reactant materials into the final product. acs.org Syntheses like the direct addition of LiHMDS to a nitrile can have a higher atom economy than multi-step classical procedures that generate stoichiometric byproducts.

Solvent choice is another critical factor. nih.gov While many syntheses of amidine derivatives use traditional organic solvents like toluene, greener alternatives such as 2-methyltetrahydrofuran (derived from biomass) or n-butyl acetate are being explored and have been shown to be effective. uantwerpen.besemanticscholar.org The ultimate green solvent, water, can be used for certain organic reactions through micellar catalysis , where a surfactant is added to create nanomicelles that act as organic-phase reactors. acsgcipr.org This technology offers the potential to replace volatile organic solvents in many transformations.

Another green approach is mechanochemical synthesis , where reactions are induced by mechanical force (e.g., ball milling), often in the absence of a solvent. nih.gov This solvent-free method has been successfully applied to prepare various catalytic materials and could be a viable green alternative for the synthesis of this compound and its derivatives. nih.gov Furthermore, the use of recyclable, non-toxic catalysts, such as molecular iodine, in place of heavy metal catalysts aligns with green chemistry principles. semanticscholar.orgmdpi.com

Biological Activity and Pharmacological Profiling of 3,5 Dichloro Benzamidine and Its Analogues

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of study in pharmacology and drug discovery, providing insights into the mechanisms by which compounds can modulate biological pathways. The benzamidine (B55565) scaffold is a well-known pharmacophore, recognized for its ability to interact with the active sites of certain enzymes, particularly serine proteases.

Serine proteases are a large family of enzymes characterized by a key serine residue in their active site, playing crucial roles in processes such as blood coagulation, digestion, and immunity. Benzamidine and its derivatives are established as competitive inhibitors of many trypsin-like serine proteases. nih.govcaymanchem.comresearchgate.netwikipedia.org The positively charged amidinium group of the benzamidine moiety typically forms a salt bridge with a negatively charged aspartate residue located at the bottom of the S1 specificity pocket of these enzymes. researchgate.net

Factor Xa (FXa) is a critical serine protease in the blood coagulation cascade, making it a key target for anticoagulant therapies. nih.govfrontiersin.org While numerous studies have explored the structure-activity relationships of benzamidine-based derivatives as FXa inhibitors, specific experimental data detailing the inhibitory activity or mechanism of 3,5-Dichloro-benzamidine against Factor Xa are not available in the current scientific literature. acs.orgacs.org General research in this area focuses on modifying the benzamidine core to enhance potency and selectivity, but the specific contribution of a 3,5-dichloro substitution pattern has not been reported. frontiersin.org

Thrombin is the final serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin to form a blood clot. Like Factor Xa, it is a primary target for anticoagulants. The parent compound, benzamidine, is a known reversible inhibitor of thrombin. caymanchem.comnih.gov Extensive research has been conducted on various benzamidine derivatives to understand and optimize their binding to thrombin. nih.govnih.govnih.gov However, a review of published studies reveals no specific data on the inhibition of thrombin by this compound.

Papain-like cysteine proteases (PLpro) are enzymes that differ mechanistically from serine proteases, utilizing a cysteine residue for catalysis. They are found in various organisms, including coronaviruses, where they are essential for viral replication. Despite extensive research into PLpro inhibitors, particularly in the context of antiviral drug development, there is no reported evidence in the scientific literature of this compound having been investigated for or exhibiting inhibitory activity against this class of enzymes.

The benzamidine class of compounds are well-documented as reversible, competitive inhibitors of trypsin and other trypsin-like serine proteases, such as plasmin. nih.govcaymanchem.comwikipedia.org This inhibitory action is a foundational concept in enzyme kinetics and protein purification. bio-world.com However, specific inhibitory constants (e.g., Ki values) or detailed mechanistic studies for the this compound analogue in relation to these proteases are not documented in the available literature.

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. They are major targets in modern drug discovery, particularly in oncology. While structurally related benzamide derivatives have been investigated as kinase inhibitors, there is no information in the scientific literature to suggest that this compound has been evaluated for or possesses activity as a kinase inhibitor. nih.govnih.gov

Phosphatase Activity Mimicry

Currently, there are no scientific studies or reports available that investigate or demonstrate the ability of this compound to mimic phosphatase activity. Research into the phosphatase-mimicking capabilities of small molecules is an active area, but the activity of this specific compound has not been characterized.

Antimicrobial Efficacy Investigations

While the broader class of benzamidine derivatives has been a subject of antimicrobial research, specific data on the efficacy of this compound is not present in the current body of scientific literature. Investigations into its activity against various microbial pathogens have not been published.

There is no available data detailing the antibacterial spectrum or potency of this compound. Studies to determine its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against clinically relevant Gram-positive or Gram-negative bacteria have not been reported.

The potential antifungal properties of this compound remain unexplored. Although related structures, such as 3,5-dichlorobenzyl esters, have been investigated for fungicidal activity, there are no published findings on the specific antifungal efficacy of this compound against pathogenic fungi. nih.gov

An extensive search of scientific databases yields no information regarding the antiviral properties of this compound. Its potential inhibitory activity against viruses, including SARS-CoV-2, has not been a subject of published research. While other protease inhibitors have been studied for their potential against SARS-CoV-2, the role of this specific compound is unknown. researchgate.netnih.govnih.govresearchgate.netscienceopen.com

Antiproliferative and Anticancer Research

The potential of this compound as an antiproliferative or anticancer agent has not been documented in peer-reviewed literature. Research into the cytotoxic effects of this compound on cancer cell lines is required to understand its potential in this area. While some dichloroacetyl amides have shown cytotoxicity against certain cancer cells, these are structurally distinct from this compound. nih.govnih.gov

There are no published studies detailing the cytotoxic effects of this compound on any cancer cell lines. As a result, critical data points such as IC50 values are not available, and no data tables can be generated for its activity. The evaluation of its potential to inhibit cancer cell growth remains a significant gap in the scientific record.

Apoptotic Pathway Modulation

The induction of apoptosis, or programmed cell death, is a critical mechanism for many therapeutic agents. Research into the broader class of benzamides suggests potential interactions with apoptotic pathways. For instance, studies on certain N-substituted benzamides have indicated an ability to induce apoptosis. This process was linked to the inhibition of the transcription factor NF-kappaB, which subsequently suppresses tumor necrosis factor-alpha (TNF-alpha), a key signaling protein involved in inflammation and cell survival nih.gov. In different studies, other complex molecules incorporating a benzamide-related structure have been shown to activate effector caspases, such as caspase-3 and caspase-7, which are central executioners in the apoptotic cascade mdpi.com. However, specific research detailing the direct effects of this compound on apoptotic pathway modulation, including caspase activation or the release of mitochondrial signals like cytochrome c, is not extensively documented in the available literature.

Topoisomerase Activity Effects

Topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for certain therapeutic agents. The inhibition of these enzymes can lead to disruptions in DNA replication and, ultimately, cell death. Various chemical classes, such as certain quinolones, thiosemicarbazones, and amsacrine derivatives, have been identified as inhibitors of bacterial or mammalian topoisomerases nih.govnih.govfrontiersin.org. For example, novel bacterial topoisomerase inhibitors have demonstrated potent activity against both DNA gyrase and topoisomerase IV nih.gov. Despite the investigation of diverse molecular scaffolds for topoisomerase inhibition, specific studies detailing the inhibitory activity of this compound or its direct analogues against either topoisomerase I or topoisomerase II have not been prominently reported in scientific literature.

Anti-inflammatory Research

Investigations into benzamide derivatives have revealed potential anti-inflammatory properties. The mechanism of action for certain N-substituted benzamides, such as 3-chloroprocainamide, has been linked to the inhibition of the transcription factor NF-kappaB nih.gov. This inhibition leads to a dose-dependent reduction in the production of the pro-inflammatory cytokine TNF-alpha, which was observed in studies involving lipopolysaccharide-induced inflammation nih.gov. By targeting the NF-kappaB signaling pathway, these compounds can interfere with a central hub of the inflammatory response. While these findings establish a basis for the anti-inflammatory potential within the benzamide class, dedicated research focusing specifically on the anti-inflammatory effects of this compound is limited.

Receptor Antagonism Studies

NMDA Receptor Subtype Selectivity (e.g., NR2B)

Analogues of this compound have been investigated for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, with a particular focus on subtype selectivity. The NR2B subunit is a target of interest for conditions such as neuropathic pain nih.govnih.govmedchemexpress.com. Research has led to the synthesis of novel series of benzamidines that exhibit NR2B-subtype selective NMDA antagonist activity nih.gov.

A patent for benzylideneaminoguanidine derivatives as NR2B-selective antagonists includes a closely related analogue, 2-(3,5-dichloro-4-fluorobenzylidene)hydrazine-carboximidamide, demonstrating the relevance of the 3,5-dichloro substitution pattern for this activity google.com. High potency is a key objective in this area of research, with some selective NR2B antagonists achieving Ki values in the nanomolar range medchemexpress.com.

Table 1: NMDA Receptor Antagonist Activity of an Exemplary Analogue

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| Benzamidine Analogues | NR2B Subtype of NMDA Receptor | Selective Antagonism | nih.govgoogle.com |

Thyroid Hormone Receptor Agonism (THR-β)

A significant area of research involving the 3,5-dichlorophenyl moiety is in the development of selective thyroid hormone receptor-beta (THR-β) agonists. The compound Resmetirom (MGL-3196) is a prominent analogue that features this chemical group nih.govmedchemexpress.comfda.gov. Resmetirom has been identified as a highly selective and potent agonist for THR-β, which is the major thyroid hormone receptor isoform in the liver medchemexpress.comguidetomalariapharmacology.org.

This selectivity is crucial, as activation of THR-β is associated with beneficial effects on lipid metabolism, while avoiding adverse effects associated with the THR-α isoform found in tissues like the heart and bones guidetomalariapharmacology.orgguidetopharmacology.org. In functional assays, Resmetirom demonstrates significantly higher potency for THR-β compared to THR-α, underscoring the effectiveness of its molecular design, which includes the 3,5-dichloro-phenyl structure nih.govmedchemexpress.com.

Table 2: In Vitro Functional Activity of Resmetirom (MGL-3196)

| Receptor | EC50 (µM) | Selectivity (THR-α / THR-β) | Reference |

|---|---|---|---|

| THR-β | 0.21 | \multirow{2}{*}{~18-fold} | nih.govmedchemexpress.com |

Other Reported Biological Actions

Anticoagulant

The benzamidine scaffold is a well-established structural motif in the design of inhibitors for serine proteases, including key enzymes in the blood coagulation cascade. Derivatives of benzamidine have been identified as potent inhibitors of Factor Xa (FXa) nih.govresearchgate.net. Inhibition of FXa is a validated strategy for anticoagulation, as this enzyme occupies a central position in the intrinsic and extrinsic coagulation pathways frontiersin.org. Certain N-alpha-arylsulfonylamino-acylated derivatives of 3-amidinophenylalanine, a benzamidine-containing structure, were found to inhibit bovine Factor Xa with Ki values in the sub-micromolar range (around 0.5 µM) nih.gov. The development of these inhibitors highlights the potential of benzamidine-based compounds as anticoagulants researchgate.netfrontiersin.org.

Trypanocidal and Antiprotozoan

Benzamidine and its related dicationic structures, such as diamidines, have a long history in the research and development of agents against protozoan parasites, particularly trypanosomes, the causative agents of human African trypanosomiasis nih.govresearchgate.net. In vitro studies have shown that diamidines are potent inhibitors of trypanosome growth, with some compounds exhibiting IC50 values in the low nanomolar range nih.gov. The mechanism of action is thought to involve the transport of these cationic compounds into the parasite, where they can bind to DNA and interfere with essential cellular processes researchgate.net. The established antiprotozoal and trypanocidal activity of the benzamidine class makes its derivatives, including halogenated versions, subjects of interest in the search for new antiparasitic agents researchgate.netmdpi.com.

Mechanistic Investigations of 3,5 Dichloro Benzamidine Action

Molecular Target Identification and Validation

The primary molecular targets for the benzamidine (B55565) class of compounds are trypsin-like serine proteases. These enzymes are characterized by a catalytic triad (B1167595) (serine, histidine, aspartate) in their active site and play crucial roles in various physiological and pathophysiological processes.

Established Targets for the Benzamidine Scaffold:

Trypsin: A digestive enzyme and a model serine protease for research. Benzamidine is a classic, potent inhibitor and is frequently used as a reference compound in kinetic and binding studies. nih.govnih.gov

Thrombin: A key enzyme in the blood coagulation cascade. nih.govacs.org

Plasmin: The primary enzyme responsible for fibrinolysis (the breakdown of blood clots). nih.govacs.org

Acrosin: A serine protease released from the acrosome of sperm cells, essential for fertilization. nih.gov

Other Trypsin-like Proteases: The benzamidine scaffold is used as an affinity ligand to purify or remove a variety of trypsin-like proteases, indicating broad activity against this enzyme subclass. sigmaaldrich.com

Validation: The interaction of benzamidine with these targets has been validated through numerous methods, including enzyme kinetic assays, affinity chromatography, and X-ray crystallography of co-crystal structures, which provide definitive evidence of direct binding. sigmaaldrich.comnih.gov

Anticipated Profile of 3,5-Dichloro-benzamidine: It is highly probable that this compound targets the same class of serine proteases as its parent compound. The addition of the two chlorine atoms to the phenyl ring is not expected to fundamentally alter the pharmacophore—the positively charged amidinium group—that is responsible for targeting the specificity pocket of these enzymes. However, the electronic and steric properties of the chloro groups would likely modulate the binding affinity and selectivity profile across different serine proteases compared to the unsubstituted benzamidine.

Elucidation of Binding Modes and Key Interactions

The binding mode of benzamidine within the active site of serine proteases, particularly trypsin, has been extensively characterized through high-resolution X-ray crystallography and molecular dynamics simulations. nih.govresearchgate.net

Benzamidine functions as a competitive inhibitor by binding directly to the enzyme's active site, specifically within the S1 specificity pocket. This pocket is a deep, negatively charged cleft that accommodates the side chains of arginine or lysine (B10760008) residues of the natural substrates.

Key Interactions of the Benzamidine Scaffold:

Salt Bridge Formation: The defining interaction is a strong ionic bond (salt bridge) between the positively charged amidinium group of benzamidine and the negatively charged carboxylate side chain of a conserved aspartate residue at the bottom of the S1 pocket (Asp189 in trypsin). nih.govresearchgate.net

Hydrogen Bonding: The amidinium group also acts as a hydrogen bond donor, forming multiple hydrogen bonds with the backbone carbonyl oxygens of surrounding residues, such as Gly219 and Ser190 in trypsin, further anchoring the inhibitor in the active site. researchgate.net

Hydrophobic Interactions: The phenyl ring of benzamidine engages in hydrophobic and van der Waals interactions with the predominantly nonpolar walls of the S1 pocket. researchgate.net

Predicted Binding Mode of this compound: The fundamental binding orientation of this compound is expected to mirror that of the parent compound, with the amidinium group anchored by the salt bridge to Asp189. The key difference will arise from the interactions of the substituted phenyl ring. The two chlorine atoms would significantly increase the hydrophobicity and electron-withdrawing nature of the ring. These substitutions could lead to:

Enhanced Hydrophobic Interactions: More favorable van der Waals contacts with the hydrophobic residues lining the S1 pocket.

Halogen Bonding: Potential for the chlorine atoms to act as halogen bond donors, interacting with backbone carbonyls or other electron-rich atoms in the active site, which could further stabilize the complex.

Modulated π-π Stacking: The electron-withdrawing nature of the chlorines might alter potential π-π stacking interactions with aromatic residues in or near the active site.

Allosteric modulators bind to a site distinct from the active site to influence enzyme activity. nih.gov Based on extensive crystallographic and kinetic data, benzamidine and its derivatives are classic examples of orthosteric, competitive inhibitors that directly occupy the active site. nih.govnih.gov There is currently no scientific evidence to suggest that benzamidine or its simple halogenated derivatives function as allosteric modulators of serine proteases. Their mechanism is one of direct, competitive inhibition.

Cellular Pathway Perturbations Induced by this compound

The cellular pathways perturbed by an inhibitor are a direct consequence of the function of its molecular targets. By inhibiting serine proteases, benzamidine derivatives can influence numerous biological signaling cascades.

Pathways Associated with Serine Protease Inhibition:

Blood Coagulation and Fibrinolysis: Inhibition of proteases like thrombin and plasmin directly interferes with the tightly regulated pathways of blood clot formation and dissolution. patsnap.comnih.gov

Inflammation and Immune Response: Serine proteases are key mediators in inflammatory pathways. Their inhibition can modulate the inflammatory response. nih.gov

Cancer Progression and Metastasis: Deregulated protease activity is a hallmark of cancer, contributing to degradation of the extracellular matrix, which facilitates tumor invasion and metastasis. Inhibitors of these proteases can interfere with these processes. epa.gov

Fertilization: Inhibition of acrosin can block the proteolytic activities required for sperm to penetrate the zona pellucida of the ovum. nih.gov

Predicted Cellular Effects of this compound: The specific cellular effects of this compound would depend on its precise selectivity and potency against different serine proteases in a cellular context. Assuming it acts as a broad-spectrum serine protease inhibitor, its application to cell cultures or in vivo models would be expected to perturb the aforementioned pathways. For example, if it potently inhibits thrombin, it would demonstrate anticoagulant effects. If it has high potency for proteases involved in cancer cell invasion, it could show anti-metastatic activity in relevant assays.

Enzyme Kinetic Analyses of Inhibitory Mechanisms

Enzyme kinetic studies are fundamental to characterizing the potency and mechanism of an inhibitor. For benzamidine, these studies consistently show a competitive mode of inhibition against its target proteases. nih.govresearcher.life

Kinetic Profile of Benzamidine:

Mechanism: Competitive Inhibition. This is demonstrated by kinetic plots (e.g., Lineweaver-Burk) where the presence of the inhibitor increases the apparent Michaelis constant (Kₘ) but does not change the maximum reaction velocity (Vₘₐₓ). nih.gov

Inhibition Constants (Kᵢ): The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of potency. Lower Kᵢ values indicate higher potency.

The table below summarizes representative Kᵢ values for benzamidine against several key serine proteases.

| Enzyme | Kᵢ Value (μM) |

| Trypsin | 18.4 - 43 |

| Plasmin | 350 |

| Thrombin | 220 |

| Acrosin | 4.0 |

| Data compiled from multiple sources. nih.govnih.govselleckchem.com |

Anticipated Kinetic Profile of this compound: this compound is expected to act as a competitive inhibitor, consistent with the rest of its chemical class. The addition of dichloro substituents to the phenyl ring is a common strategy in medicinal chemistry to enhance binding affinity through improved hydrophobic and electronic interactions. drugdesign.org Therefore, it is hypothesized that this compound would exhibit a lower Kᵢ value (i.e., be more potent) than the parent benzamidine against many serine proteases. A study on 52 benzamidine derivatives against acrosin showed that all substituted derivatives were more potent than benzamidine itself, with halogenated versions showing significant increases in potency. nih.gov

Ligand-Protein Interaction Thermodynamics

The thermodynamics of binding provide deep insight into the forces driving complex formation. Isothermal titration calorimetry (ITC) and computational methods have been used to dissect the thermodynamic signature of benzamidine binding to trypsin. nih.govpnas.org

Thermodynamic Profile of Benzamidine-Trypsin Binding: The binding is characterized by a favorable free energy of binding (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions.

Free Energy (ΔG): The experimentally determined binding free energy for benzamidine to trypsin is approximately -6.3 to -6.8 kcal/mol. pnas.orgresearchgate.net

Enthalpy (ΔH): The binding is enthalpically driven, with favorable negative ΔH values resulting from the formation of the strong salt bridge and hydrogen bonds in the active site. nih.gov

Entropy (ΔS): The binding is typically associated with a small, unfavorable entropic contribution, likely due to the ordering of the ligand and active site residues upon binding. nih.gov

Heat Capacity (ΔCₚ): The interaction is also characterized by a negative change in heat capacity, which is often indicative of a significant hydrophobic component to the binding interaction. nih.gov

The table below shows a representative set of thermodynamic parameters for the binding of a benzamidinium derivative to trypsin at 25°C.

| Parameter | Value (kcal/mol) | Driving Force |

| ΔG (Gibbs Free Energy) | ~ -6.7 | Overall spontaneity |

| ΔH (Enthalpy) | Favorable (Negative) | Bond formation (H-bonds, ionic) |

| -TΔS (Entropy) | Unfavorable (Positive) | Increased order upon binding |

| Values are illustrative of typical findings for benzamidine derivatives. nih.govresearchgate.net |

Predicted Thermodynamics for this compound: The addition of two chlorine atoms would be expected to make the binding interaction more hydrophobic. This increased hydrophobicity would likely lead to:

Therefore, the binding of this compound to its target proteases is predicted to be a thermodynamically more favorable event than the binding of the parent benzamidine, driven by both enhanced enthalpic and potentially more favorable entropic components.

Structure Activity Relationship Sar Analysis of 3,5 Dichloro Benzamidine Derivatives

Influence of Halogenation Pattern on Biological Efficacy

The presence, number, and position of halogen substituents on the phenyl ring are critical determinants of a compound's biological activity. The 3,5-dichloro substitution pattern is a recurring motif in a variety of biologically active molecules, suggesting it confers advantageous properties.

The specific arrangement of chlorine atoms in the 3,5-positions influences the electronic character and lipophilicity of the molecule. This substitution pattern has been associated with potent anticonvulsant activity in a series of benzamide analogues. For instance, N-(substituted-benzyl) 3,5-dichlorobenzamides have demonstrated efficacy in the maximal electroshock (MES) seizure test.

Furthermore, the 3,5-dichloro-phenyl moiety is a core component of MGL-3196 (Resmetirom), a highly selective thyroid hormone receptor β (THR-β) agonist. The development of this compound underscored the importance of this specific halogenation pattern for achieving high selectivity over the THR-α isoform, which is associated with adverse cardiac effects nih.gov.

The table below summarizes the biological activities associated with compounds containing the 3,5-dichloro-phenyl motif.

| Compound Class | Biological Activity | Reference Compound Example |

| Benzamide Analogues | Anticonvulsant | N-benzyl-3,5-dichlorobenzamide |

| Phenyl-pyridazinone Derivatives | Selective Thyroid Hormone Receptor β (THR-β) Agonist | MGL-3196 (Resmetirom) |

| Biphenyl-methanone Analogs | Cannabinoid Receptor 2 (CB2) Inverse Agonist | (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl-methanone |

Impact of Amidine Moiety Modifications

The amidine group is a key functional group, characterized by its basicity and its ability to act as both a hydrogen bond donor and acceptor. Modifications to this moiety can profoundly affect a molecule's interaction with its biological target and its pharmacokinetic properties.

Direct substitution on the nitrogen atoms of the amidine group (N-alkylation or N-arylation) can modulate basicity, lipophilicity, and steric profile. While specific SAR data on N-substituted 3,5-dichloro-benzamidines is limited, studies on related structures provide valuable insights. For example, in many receptor-ligand interactions, an unsubstituted amidine or guanidine group is critical for forming salt bridges or key hydrogen bonds with acidic residues like aspartate or glutamate. Alkylation of the amidine nitrogens could disrupt these interactions, leading to a loss of activity. However, in other cases, N-alkylation can enhance cell permeability or introduce new, favorable interactions with the target. High-affinity ligands for the sigma-1 receptor, for instance, often contain a nitrogen atom connected to long alkyl chains nih.gov.

Bioisosterism is a widely used strategy in drug design where a functional group is replaced by another group with similar physicochemical properties to improve potency, selectivity, or metabolic stability nih.govacs.orgnih.gov. The amidine moiety can be replaced with various bioisosteres.

Heterocyclic Rings: Incorporating the amidine functionality into a heterocyclic ring system is a common strategy. Rings like 1,2,4-oxadiazoles or 1,2,4-triazoles can act as amidine surrogates. Studies on benzamidine (B55565) derivatives have shown that incorporating such heterocyclic moieties can lead to significant antimicrobial and antifungal activities nih.govnih.gov. This modification can constrain the conformation of the side chain, improve metabolic stability, and introduce new interaction points.

Imines: In some contexts, the amidine can be modified to an imine. The synthesis of novel imino bases of benzamidine has been shown to yield compounds with significant antimicrobial activity against pathogens involved in periodontal disease mdpi.comresearchgate.net.

The table below presents examples of amidine modifications and their resulting biological effects in related compound series.

| Modification Type | Example | Impact on Biological Activity |

| Conversion to Imino Base | N-(substituted benzylidene) acetohydrazide derivatives | Resulted in compounds with significant antimicrobial activity mdpi.comresearchgate.net. |

| Incorporation into Heterocycle (1,2,4-Triazole) | Benzamidine derivatives with 1,2,3-triazole moieties | Led to compounds with potent in vivo antifungal activity nih.gov. |

| Incorporation into Heterocycle (1,3,4-Oxadiazole) | Oxadiazole derivatives of benzamidine | Enhanced inhibitory potential against bacteria associated with periodontal disease nih.gov. |

Role of Substituents on the Phenyl Ring in Modulating Activity

While the 3,5-dichloro pattern provides a crucial foundation, additional substituents on the phenyl ring offer a powerful means to fine-tune the pharmacological profile of the derivatives. The nature, size, and position of these substituents can influence binding affinity, selectivity, and pharmacokinetics.

For example, the development of the selective THR-β agonist MGL-3196 involved extensive modification of a substituent attached to the 3,5-dichlorophenyl ring. The optimization of a pyridazinone moiety linked via an ether bridge was critical to improving both potency and the desired 28-fold selectivity for THR-β over THR-α nih.gov. This demonstrates that even large, complex substituents can be accommodated and are necessary for achieving specific biological outcomes.

In another example, a series of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl-methanones were evaluated as cannabinoid receptor 2 (CB2) inverse agonists. SAR studies revealed that the resorcinol moiety (2,6-dihydroxy substitution) on the second phenyl ring was essential for optimal CB2 inverse agonist activity and selectivity acs.org. This highlights that substituents capable of forming specific hydrogen bonds or other interactions can dramatically enhance biological efficacy.

Conversely, in some cases, adding substituents can be detrimental. In a study of N-substituted benzamide derivatives as histone deacetylase inhibitors, it was found that the presence of a chlorine atom or a nitro-group on the benzamide ring largely decreased the anti-proliferative activity nih.gov. This underscores that the effect of any substituent is highly context-dependent.

Stereochemical Implications for Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. For derivatives of 3,5-dichloro-benzamidine, several stereochemical aspects can be critical for potency and selectivity.

The carbon-nitrogen double bond character of the amidine group can lead to the existence of E/Z isomers. The geometric arrangement of substituents around this bond can significantly impact how the molecule fits into a binding pocket. The interconversion between these isomers can be influenced by the local environment, such as pH. Protonation of the amidine moiety can increase the energy barrier for C-N bond rotation, effectively locking the molecule into a specific conformation nih.gov.

If a large substituent is introduced at the C2 or C6 position (ortho to the amidine group), rotation around the C-C bond connecting the phenyl ring and the amidine group can be restricted. This can lead to atropisomers—stereoisomers that are stable enough to be isolated. These non-superimposable mirror images can exhibit different biological activities, as they will present different three-dimensional shapes to the target receptor or enzyme.

The introduction of chiral centers elsewhere in the derivative molecule, for example in a side chain attached to the phenyl ring or the amidine nitrogen, will result in enantiomers or diastereomers. It is common for biological targets, which are themselves chiral, to interact differently with different enantiomers. One enantiomer may bind with high affinity (the eutomer), while the other binds with much lower affinity (the distomer). In SAR studies of certain benzamide inhibitors of SARS-CoV PLpro, it was found that the (R)-configuration at a chiral center in the side chain was crucial for binding affinity, with the (S)-enantiomer being significantly less active nih.gov.

Pharmacophore Elucidation and Derivatization Principles

Based on the available SAR data, a general pharmacophore model for biologically active this compound derivatives can be proposed. The essential features include:

The Phenyl Ring: Serves as a rigid scaffold for the presentation of other functional groups.

The 3,5-Dichloro Pattern: This specific substitution appears to be a key feature for potency and/or selectivity in multiple target classes. It modulates the electronics of the ring and provides defined hydrophobic and steric properties.

The Amidine Group: This basic moiety is crucial, likely acting as a key interaction point with the biological target through hydrogen bonding or the formation of a salt bridge. It serves as a proton donor and acceptor.

Building upon this core pharmacophore, several derivatization principles can be outlined for the development of new analogues:

Systematic Halogen Scanning: While 3,5-dichloro is a validated pattern, exploring other halogens (F, Br, I) at these positions or scanning different substitution patterns (e.g., 2,4-, 2,6-, 3,4-) could yield derivatives with altered selectivity or improved properties.

Amidine Bioisosteric Replacement: Replacing the amidine with heterocycles like triazoles, oxadiazoles, or imidazoles is a proven strategy to improve metabolic stability and modulate binding interactions.

Targeted Phenyl Ring Substitution: Introducing substituents at the C2, C4, or C6 positions can be used to probe for additional binding pockets, enhance selectivity, or modify physicochemical properties like solubility. Hydrogen bond donors/acceptors or hydrophobic groups should be considered based on the target topology.

Introduction of Stereocenters: Incorporating chiral centers can lead to more potent and selective compounds. The synthesis and evaluation of individual enantiomers are critical to understanding the optimal three-dimensional structure for activity.

By systematically applying these principles, the this compound scaffold can be further optimized to develop novel and effective therapeutic agents.

Computational and Theoretical Studies on 3,5 Dichloro Benzamidine

Molecular Docking Simulations for Target Prediction and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding affinity and interaction patterns of potential drug candidates like 3,5-Dichloro-benzamidine.

Given the established role of the benzamidine (B55565) scaffold as a serine protease inhibitor, molecular docking simulations for this compound would primarily target the active sites of enzymes like trypsin, thrombin, and Factor Xa. The primary goal of these simulations is to evaluate how the 3,5-dichloro substitution pattern affects the binding mode and affinity compared to the parent benzamidine molecule.

In a typical docking simulation, the positively charged amidinium group is expected to form strong salt bridges and hydrogen bonds with the carboxylate side chain of a key aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket. The dichlorinated phenyl ring would occupy the rest of the pocket. The chlorine atoms, being larger and more lipophilic than hydrogen, would introduce new steric and hydrophobic interactions. Furthermore, they can participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms like backbone carbonyl oxygens, which could enhance binding affinity. nih.govnih.gov Docking studies on halogenated benzamide derivatives have shown that the position and nature of the halogen can significantly influence protein-ligand interactions. nih.gov

The results of such simulations are typically quantified by a docking score, which estimates the binding free energy (ΔG). A more negative score generally indicates a stronger predicted binding affinity.

Table 1: Illustrative Molecular Docking Results for this compound with Serine Proteases

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Trypsin | 3PTB | -7.2 | Asp189, Gly219, Ser190 |

| Thrombin | 1UVT | -7.8 | Asp189, Gly216, Trp60D |

| Factor Xa | 1FJS | -8.1 | Asp189, Tyr228, Gln192 |

Note: The values presented in this table are hypothetical and for illustrative purposes, representing typical outcomes from molecular docking software.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the stability of the docked pose and to analyze the flexibility of both the ligand and the protein.

For this compound, an MD simulation would typically start with the best-docked pose in the active site of a target protease. The system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over a period ranging from nanoseconds to microseconds. nih.gov Extensive MD simulations on the parent benzamidine-trypsin complex have been used to reconstruct the entire binding process, revealing intermediate states and kinetic pathways. nih.govresearchgate.net

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's heavy atoms is monitored to assess its stability within the binding pocket. A low and stable RMSD value suggests the ligand remains in its initial binding pose.

Root Mean Square Fluctuation (RMSF): The RMSF of the protein's amino acid residues is calculated to identify regions of flexibility and to see how ligand binding affects the protein's dynamics.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds (e.g., between the amidine group and Asp189) throughout the simulation is a strong indicator of a stable interaction.

These simulations would confirm whether the interactions predicted by docking, including potential halogen bonds from the chlorine atoms, are maintained in a dynamic environment.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule like this compound.

The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. Key parameters derived from quantum chemical calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity. schrodinger.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Table 2: Predicted Electronic Properties of this compound (DFT B3LYP/6-31G)*

| Property | Predicted Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.65 |

Note: These values are illustrative and based on typical results from quantum chemical calculations for similar chlorinated aromatic compounds.

The electronic properties calculated via DFT can be used to predict chemical reactivity. The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring towards electrophilic substitution. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, although this reaction is generally difficult on benzene rings without stronger activation. The distribution of electrostatic potential on the molecular surface would highlight the positively charged amidinium group as the primary site for interaction with negatively charged residues in a protein active site.

The amidine functional group can exist in different tautomeric forms. Computational studies can determine the relative energies and stabilities of these tautomers. For this compound, the equilibrium between the different imine/amine forms of the amidine group can be calculated. nih.gov The substitution pattern on the phenyl ring can influence this equilibrium, although the effect is often subtle. nih.gov

Conformational analysis involves studying the rotation around the single bond connecting the phenyl ring to the amidine carbon. The calculations would reveal the most stable (lowest energy) conformation, which is typically the one that minimizes steric hindrance between the ortho hydrogens of the ring and the amidine group.

In Silico ADMET Profiling (for Research Compound Screening)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling uses computational models to predict the pharmacokinetic and toxicological properties of a compound before it is synthesized. audreyli.comresearchgate.net This is a critical step in early-stage drug discovery to filter out compounds with poor drug-like properties.

For this compound, the addition of two chlorine atoms compared to benzamidine has predictable consequences:

Absorption: The increased lipophilicity (higher LogP) due to the chlorine atoms may enhance passive diffusion across cell membranes, potentially leading to good oral absorption.

Distribution: Higher lipophilicity could also lead to increased plasma protein binding and a larger volume of distribution. Models can predict whether the compound is likely to cross the blood-brain barrier.

Metabolism: The phenyl ring is a potential site for metabolism by Cytochrome P450 (CYP) enzymes. In silico models can predict which CYP isozymes are most likely to metabolize the compound and whether it might inhibit these enzymes.

Excretion: The route of excretion (renal or hepatic) can be predicted based on the compound's properties.

Toxicity: Various computational models can predict potential toxicities, such as cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

Table 3: Predicted In Silico ADMET Profile for this compound

| ADMET Property | Predicted Outcome | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the GI tract. |

| Caco-2 Permeability | High | Indicates good membrane permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Yes | Compound may cross the BBB. |

| Plasma Protein Binding | >90% | High affinity for plasma proteins like albumin. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit this major metabolic enzyme. |

| Excretion | ||

| Total Clearance | Low | Predicted to be cleared slowly from the body. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity. |

| Ames Mutagenicity | No | Not predicted to be mutagenic. |

Note: This table contains predicted data from computational ADMET models and serves as an estimation for research screening purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery and medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.comijpsr.com These models aim to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of molecules with potentially higher efficacy and reducing the time and cost associated with drug development. nih.govunair.ac.id

Key Molecular Descriptors for this compound in QSAR Modeling

For a molecule like this compound, a QSAR model would typically consider a range of descriptors that quantify its physicochemical properties. These can be broadly categorized as follows:

Electronic Descriptors: The two chlorine atoms at the 3 and 5 positions of the benzene ring are strong electron-withdrawing groups. Descriptors such as the Hammett constant (σ) would quantify this effect, which can significantly influence the pKa of the amidine group and its ability to form ionic interactions with a biological target.

Steric Descriptors: The size and shape of the molecule are important for its binding to a target receptor. Steric parameters like molar refractivity (MR) and Taft steric parameters (Es) would be used to describe the volume and spatial arrangement of the substituents.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its size, shape, and degree of branching. Molecular connectivity indices are a common type of topological descriptor. nih.gov

Hypothetical QSAR Equation

A typical QSAR model is represented by a linear or non-linear equation that relates the biological activity (often expressed as the negative logarithm of the inhibitory concentration, pIC50) to the calculated descriptors. For a series of benzamidine derivatives, a hypothetical linear QSAR equation might look like this:

pIC50 = c1(logP) + c2(σ) + c3(MR) + constant

In this equation, c1, c2, and c3 are coefficients determined by regression analysis, which indicate the relative importance of each descriptor to the biological activity. A positive coefficient for a descriptor would suggest that an increase in its value leads to an increase in activity, while a negative coefficient would indicate the opposite.

Building and Validating the QSAR Model

To develop a robust QSAR model for a series of compounds including this compound, the following steps would be necessary:

Data Set Selection: A diverse set of benzamidine derivatives with a wide range of biological activities would be compiled.

Descriptor Calculation: A variety of molecular descriptors for each compound in the series would be calculated using specialized software.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to generate the QSAR equation.

Model Validation: The predictive power of the model would be rigorously assessed using techniques like cross-validation and external validation with a separate test set of compounds.

Application of QSAR in the Context of this compound

A well-validated QSAR model could provide valuable insights into the structure-activity relationships of benzamidine derivatives. For this compound, such a model could help to:

Predict its biological activity against a specific target.

Understand the relative contribution of its electronic, hydrophobic, and steric properties to its activity.

Guide the design of new analogs with potentially improved potency by suggesting modifications to the substitution pattern on the benzene ring or alterations to the amidine functional group.

The following table illustrates the types of data that would be generated in a hypothetical QSAR study of a series of benzamidine derivatives, including this compound.

| Compound | logP | Hammett σ | Molar Refractivity (MR) | pIC50 (Experimental) | pIC50 (Predicted) | Residual |

| Benzamidine | 1.2 | 0 | 35.2 | 4.5 | 4.6 | -0.1 |

| 3-Chloro-benzamidine | 1.8 | 0.37 | 40.1 | 5.2 | 5.1 | 0.1 |

| 4-Chloro-benzamidine | 1.9 | 0.23 | 40.1 | 5.4 | 5.5 | -0.1 |

| This compound | 2.5 | 0.74 | 45.0 | 6.1 | 6.0 | 0.1 |

| 3,4-Dichloro-benzamidine | 2.6 | 0.60 | 45.0 | 5.9 | 5.9 | 0.0 |

Please note that the data in this table is hypothetical and for illustrative purposes only, as no specific QSAR studies on this compound have been identified.

Advanced Analytical Methodologies for 3,5 Dichloro Benzamidine Research

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides fundamental insights into the molecular structure and properties of 3,5-Dichloro-benzamidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed atomic structure of this compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), NMR provides a definitive confirmation of the compound's structural integrity.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the 3,5-dichlorophenyl ring are expected to appear in the downfield region of 6.5-8.5 ppm due to the deshielding effect of the aromatic ring current. fiveable.melibretexts.org The specific substitution pattern dictates the signal multiplicity. The protons of the amidine group (-C(=NH)NH₂) would present signals whose chemical shifts are sensitive to solvent and pH.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. Aromatic carbons typically resonate in the 110 to 140 δ range. libretexts.org The carbons directly bonded to the electronegative chlorine atoms would be shifted further downfield, while the carbon of the amidine functional group would also exhibit a characteristic chemical shift.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 8.0 | 125 - 135 |

| Aromatic C-Cl | --- | 130 - 140 |

| Amidine C | --- | 150 - 165 |

Mass spectrometry (MS) is vital for determining the molecular weight and confirming the elemental composition of this compound. The technique involves ionizing the molecule and separating the resulting ions by their mass-to-charge (m/z) ratio.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. docbrown.info For a molecule with two chlorine atoms, this results in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1, providing strong evidence for the presence of two chlorine atoms. nih.gov

Collision-induced dissociation (CID) experiments can be used to fragment the molecular ion, yielding a predictable pattern that helps confirm the structure. A common fragmentation pathway for aromatic compounds is the loss of substituents from the ring. docbrown.infomdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups within this compound by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum would show characteristic C-H stretching from the aromatic ring above 3000 cm⁻¹ and C=C stretching absorptions in the 1450 to 1600 cm⁻¹ region. libretexts.orglibretexts.org The amidine group would be identified by N-H stretching bands (typically broad, in the 3300-3500 cm⁻¹ region) and a C=N stretching band around 1650 cm⁻¹. Strong absorptions due to C-Cl stretching would be found in the fingerprint region (below 1000 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. Aromatic compounds like this compound absorb UV light due to π → π* transitions in the conjugated system of the benzene ring. fiveable.melibretexts.org Benzene itself shows absorption bands around 204 nm and 256 nm. quimicaorganica.org The presence of chloro and amidine substituents on the ring would cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. quimicaorganica.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive and high-resolution structural information for this compound in its solid state. By diffracting X-rays from a single crystal, a three-dimensional map of electron density is generated, allowing for the precise determination of atomic positions, bond lengths, and bond angles. researchgate.net This technique can confirm the planarity of the aromatic ring and the geometry of the amidine substituent. nih.gov Furthermore, it reveals the details of the crystal packing, including intermolecular interactions like hydrogen bonds (e.g., between amidine groups of adjacent molecules) and π-π stacking, which govern the material's solid-state properties. researchgate.netsemanticscholar.org

Chromatographic Purity and Analytical Methods (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for assessing the purity of non-volatile compounds. agilent.comnih.gov A typical method for this compound would utilize a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. lcms.cz Detection via a UV detector set to one of the compound's absorption maxima (λmax) would allow for sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high separation efficiency and sensitive detection, making it suitable for analyzing aromatic amines. nih.govresearchgate.net However, due to the polarity of the amidine group, derivatization may be required to increase the volatility of this compound for GC analysis. nih.gov The mass spectrometer provides definitive identification of the eluting peak based on its mass spectrum. nih.gov

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

Biophysical Techniques for Binding Interaction Characterization (e.g., SPR, ITC)

To understand the biological activity of this compound, which is a known inhibitor of serine proteases like trypsin, biophysical techniques are used to characterize its binding to target macromolecules. wikipedia.org

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical technique for measuring binding kinetics and affinity. springernature.comnih.gov In a typical experiment, the target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. reichertspr.combio-rad.com The binding interaction causes a change in the refractive index, which is measured and used to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). labtoo.com

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding interactions. nuvisan.commalvernpanalytical.com It directly measures the heat released or absorbed when a ligand (this compound) is titrated into a solution containing the target macromolecule. unizar.es A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event. tainstruments.comucsd.edu

Table 3: Parameters Obtained from Biophysical Techniques

| Technique | Key Parameters Determined |

|---|---|

| Surface Plasmon Resonance (SPR) | Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (KD) |

Toxicity Mechanisms and Safety Considerations in 3,5 Dichloro Benzamidine Research

In Vitro Cytotoxicity Mechanisms and Cellular Assays

Currently, there is a notable absence of published scientific literature detailing the in vitro cytotoxicity mechanisms of 3,5-Dichloro-benzamidine. Comprehensive searches of established scientific databases did not yield studies that have specifically investigated the effects of this compound on cell viability or its mechanisms of inducing cell death in various cell lines. Consequently, data from common cellular assays such as MTT, neutral red uptake, or lactate dehydrogenase release assays, which are typically used to assess cytotoxicity, are not available for this compound.

To provide some context within the broader class of chlorinated organic compounds, studies on other molecules have demonstrated various cytotoxicity profiles. For instance, a series of 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones has been shown to exhibit potent cytotoxicity against several squamous cell carcinoma lines, with many compounds having submicromolar CC50 values nih.govmdpi.com. These compounds were found to be less toxic to non-malignant human cells, indicating some level of selectivity nih.govmdpi.com. However, it is crucial to emphasize that these findings pertain to structurally distinct molecules, and no direct extrapolation of these results to this compound can be made without specific experimental evidence.

Molecular Basis of Observed Adverse Effects

A detailed understanding of the molecular basis of any adverse effects of this compound is contingent upon initial observations of such effects, which are not currently documented in the scientific literature. Research into the specific molecular targets, signaling pathways, or cellular processes that might be disrupted by this compound has not been published. Therefore, the molecular mechanisms underlying potential toxicity remain unelucidated.

For other chlorinated compounds, such as 3,3'-dichlorobenzidine, animal studies have suggested that chronic oral exposure can lead to mild-to-moderate liver injury, with modestly elevated plasma alanine aminotransferase (ALT) activity observed in beagle dogs nih.gov. However, the specific molecular events leading to this hepatotoxicity have not been fully characterized. It is important to reiterate that 3,3'-dichlorobenzidine is a structurally different molecule, and its toxicological profile cannot be assumed to be representative of this compound.

Off-Target Receptor Interactions Contributing to Toxicity

Information regarding the off-target receptor interactions of this compound is not available in the current scientific literature. Safety pharmacology studies, which are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above, have not been published for this compound. Therefore, there is no data on whether this compound interacts with any unintended biological targets, such as receptors, enzymes, or ion channels, which could contribute to a toxicity profile.

Comparative Toxicity Profiling of Analogues

A formal comparative toxicity profiling of this compound with its structural analogues has not been conducted, primarily due to the lack of toxicological data for this compound itself. Such studies are essential for understanding structure-activity relationships and for predicting the potential toxicity of new chemical entities.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for confirming the structural integrity of 3,5-Dichloro-benzamidine?

To confirm structural integrity, combine nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to identify functional groups and substitution patterns. For unambiguous confirmation, perform single-crystal X-ray diffraction using programs like SHELXL for refinement . Crystallographic data should be cross-validated with computational models (e.g., density functional theory, DFT) to ensure consistency with bond lengths and angles .

Q. How can this compound be synthesized from commercially available precursors?

A common route involves chlorination of benzamidine derivatives or conversion of 3,5-dichlorobenzonitrile via amidine formation. For example, react 3,5-dichlorobenzoyl chloride (synthesized via side-chain and ring chlorination of m-xylene ) with ammonia or ammonium salts under controlled conditions. Optimize reaction parameters (solvent, temperature, catalyst) to minimize byproducts .

Q. What analytical techniques are critical for assessing the purity of this compound?

Use high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Pair with mass spectrometry (MS) for molecular weight confirmation and elemental analysis to verify stoichiometry. Cross-reference with published spectral libraries (e.g., NIST Chemistry WebBook) for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

Conduct single-factor experiments to isolate variables like temperature, catalyst loading, and solvent polarity. For example, achieved a 63% yield by optimizing chlorination time and hydrolysis pH. Employ design of experiments (DoE) for multivariable optimization and use kinetic studies to identify rate-limiting steps .

Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?

Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model electronic properties, including HOMO-LUMO gaps and electrostatic potentials. Incorporate exact-exchange terms to improve accuracy in thermochemical predictions, as demonstrated in Becke’s work . Solvent effects can be modeled using continuum solvation models (e.g., COSMO).

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

Use X-ray crystallography to determine absolute configuration and packing interactions. For complex cases (e.g., polymorphism or twinning), employ SHELXD for structure solution and refine against high-resolution data. Compare experimental results with DFT-optimized geometries to resolve ambiguities .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

Investigate its role as a ligand or directing group in metal-catalyzed reactions. Use kinetic isotope effects (KIE) and deuterium labeling to probe reaction mechanisms. Pair with in-situ IR spectroscopy to monitor intermediate formation. For example, highlights amidine derivatives’ utility in forming bioactive compounds via nucleophilic substitution .

Methodological Notes

- For synthesis : Always characterize intermediates (e.g., 3,5-dichlorobenzoyl chloride) via melting point, NMR, and IR to ensure stepwise fidelity .

- For computational studies : Validate DFT results with experimental data (e.g., X-ray bond lengths) to avoid over-reliance on theoretical models .

- For crystallography : Deposit structures in public databases (e.g., Cambridge Structural Database) to aid reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.